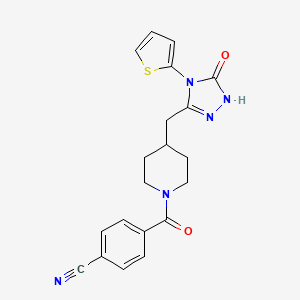

4-(4-((5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carbonyl)benzonitrile

Description

This compound features a benzonitrile core linked via a carbonyl group to a piperidine ring. The piperidine is substituted with a 5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-3-ylmethyl group. The benzonitrile group may enhance electronic properties, influencing binding affinity or solubility. Structural determination of such compounds typically employs X-ray crystallography refined via programs like SHELXL and visualized using tools like ORTEP-3 .

Propriétés

IUPAC Name |

4-[4-[(5-oxo-4-thiophen-2-yl-1H-1,2,4-triazol-3-yl)methyl]piperidine-1-carbonyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O2S/c21-13-15-3-5-16(6-4-15)19(26)24-9-7-14(8-10-24)12-17-22-23-20(27)25(17)18-2-1-11-28-18/h1-6,11,14H,7-10,12H2,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFAMASGEYSWDOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=NNC(=O)N2C3=CC=CS3)C(=O)C4=CC=C(C=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carbonyl)benzonitrile typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving thiophene-2-carboxylic acid hydrazide and an appropriate aldehyde under acidic conditions.

Attachment of the Piperidine Ring: The triazole intermediate is then reacted with piperidine-1-carbonyl chloride in the presence of a base such as triethylamine to form the piperidine-triazole intermediate.

Introduction of the Benzonitrile Group: Finally, the piperidine-triazole intermediate is coupled with 4-cyanobenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the benzonitrile ring.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Primary amines.

Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug discovery. Its triazole ring is known for bioactivity, and modifications can lead to compounds with antimicrobial, antifungal, or anticancer properties.

Medicine

Medicinally, derivatives of this compound could be explored for their therapeutic potential. The triazole and piperidine rings are common motifs in pharmaceuticals, suggesting possible applications in treating various diseases.

Industry

In industry, the compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the thiophene ring which is known for its conductive properties.

Mécanisme D'action

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The triazole ring might bind to metal ions or participate in hydrogen bonding, influencing the compound’s bioactivity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound’s structural uniqueness lies in its combination of thiophene, triazolone, piperidine, and benzonitrile groups. Below is a comparison with analogous compounds identified in the literature:

Key Observations:

Thiophene vs.

Triazolone vs. Triazinone/Triazine: The 1,2,4-triazolone ring (target) is structurally distinct from triazinones (e.g., ), with the former’s keto group enabling hydrogen bonding, while triazinones may exhibit stronger π-stacking.

Linker Flexibility: The methyl-piperidine linker in the target compound contrasts with hydroxypropyl () or amino () linkers, affecting conformational flexibility and target engagement.

Hypothetical Physicochemical Properties (Estimated):

| Property | Target Compound | Compound | Compound (Triazinone) |

|---|---|---|---|

| Molecular Weight (g/mol) | ~450 | ~520 | ~300 |

| LogP (Predicted) | 3.2 | 4.1 | 1.8 |

| Hydrogen Bond Donors | 1 | 2 | 2 |

| Hydrogen Bond Acceptors | 6 | 8 | 5 |

Research Findings and Implications

- Kinase Inhibition : The triazolone-thiophene system resembles ATP-competitive kinase inhibitors, where the thiophene’s sulfur may coordinate with catalytic residues .

- Solubility Challenges: The benzonitrile group (logP ~1.5) may offset the thiophene’s hydrophobicity, but formulation strategies (e.g., nanocrystallization) could be required .

- Synthetic Accessibility : The piperidine-carbonyl linkage is synthetically tractable via amide coupling, as evidenced by NMR characterization methods in related compounds .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be maximized?

The synthesis typically involves multi-step reactions, starting with the coupling of a thiophene-containing triazolone intermediate with a piperidine-carbonyl-benzonitrile backbone. Key steps include:

- Amide bond formation : Reacting 4-(piperidin-1-yl)benzonitrile with activated carbonyl derivatives (e.g., acyl chlorides) under anhydrous conditions .

- Triazolone-thiophene conjugation : Using NaBH₄ in ethanol for reductive amination to link the triazolone and thiophene moieties (yields: 61–81%) .

- Purification : Recrystallization from ethanol/water mixtures or chromatography to achieve >95% purity . Optimization tip: Monitor reaction progress via TLC and adjust stoichiometric ratios of NaBH₄ to intermediate (4:1 mol/mol) to suppress byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Assign peaks for the benzonitrile (δ ~7.6–7.8 ppm, aromatic protons), thiophene (δ ~6.9–7.3 ppm), and triazolone (NH proton at δ ~10–12 ppm) .

- IR spectroscopy : Confirm carbonyl (C=O stretch at ~1680–1720 cm⁻¹) and nitrile (C≡N at ~2220–2260 cm⁻¹) groups .

- HPLC-MS : Validate molecular weight (calculated: ~423 g/mol) and purity (>95%) using reverse-phase C18 columns .

Q. What solvent systems and storage conditions ensure compound stability?

- Solubility : DMSO or DMF for biological assays; ethanol for synthetic steps .

- Storage : –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the triazolone ring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Core modifications : Replace thiophene with other heterocycles (e.g., furan, pyridine) to assess antimicrobial activity changes .

- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzonitrile ring to enhance binding to target enzymes .

- Methodology : Use molecular docking (e.g., AutoDock Vina) to predict interactions with bacterial dihydrofolate reductase (DHFR) or kinase targets .

Q. How should contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

- Dose-response profiling : Test compound concentrations across a wide range (0.1–100 µM) to differentiate therapeutic vs. cytotoxic thresholds .

- Target selectivity assays : Compare inhibition of human vs. bacterial DHFR isoforms using enzymatic assays .

- Data normalization : Use positive controls (e.g., trimethoprim for DHFR) to contextualize activity .

Q. What in silico strategies predict metabolic stability and toxicity?

- ADMET prediction : Use SwissADME or ProTox-II to estimate hepatic clearance (CYP3A4/2D6 metabolism) and hERG channel inhibition risks .

- Metabolite identification : Simulate Phase I oxidation (e.g., triazolone ring hydroxylation) using Schrödinger’s Metabolism Module .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.